

Technical Guide: Spectroscopic Characterization of 2-Methoxy-3-methylpyrazine[1]

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Compound of Interest

Compound Name: 2-Methoxy-3-methylpyrazine

CAS No.: 68378-13-2

Cat. No.: B3428534

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Document Control:

- Subject: Structural Elucidation & Quality Control Standards (NMR, IR, MS)
- Target Molecule: **2-Methoxy-3-methylpyrazine** (CAS: 2847-30-5)[1][2][3][4]
- Application: Flavor Chemistry, Pharma Intermediates, Fragrance Formulation[4][5]

Executive Summary & Molecular Profile[1]

2-Methoxy-3-methylpyrazine is a high-impact aroma chemical characterized by its "roasted," "nutty," and "earthy" sensory profile.[1][6] It serves as a critical marker in coffee roasting and is a potent flavoring agent (FEMA 3183).[1] In pharmaceutical synthesis, the pyrazine core acts as a bioisostere for pyridine and benzene rings, making its precise structural characterization vital for intermediate validation.[1]

This guide provides a self-validating spectroscopic framework.[1] We do not merely list peaks; we establish the diagnostic signals required to confirm identity and assess purity against common synthetic byproducts (e.g., 2-chloro-3-methylpyrazine or 2,3-dimethylpyrazine).

Molecular Specifications

Parameter	Value
IUPAC Name	2-Methoxy-3-methylpyrazine
CAS Registry	2847-30-5
Formula	
Molecular Weight	124.14 g/mol
LogP	~1.2 (Lipophilic, suitable for GC analysis)
Boiling Point	56 °C (at 10 mmHg) / ~160 °C (atm)
Refractive Index	

Synthesis Context & Impurity Profiling[1][8]

To interpret spectra accurately, one must understand the sample's origin.[1] The industrial standard synthesis involves the nucleophilic aromatic substitution of 2-chloro-3-methylpyrazine with sodium methoxide (

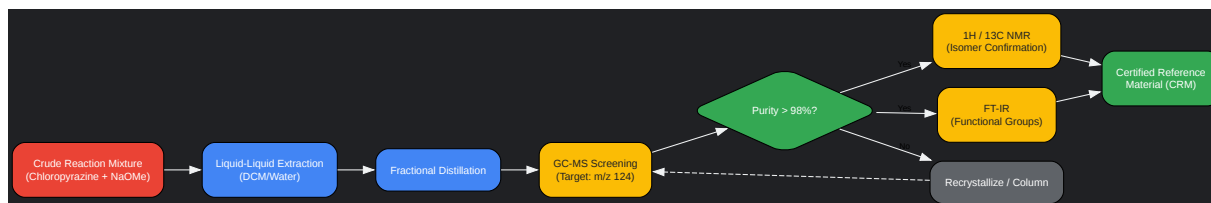
).[1]

Critical Impurity Markers:

- Starting Material: 2-Chloro-3-methylpyrazine (Distinct isotopic pattern in MS due to).[1]
- Demethylated Byproduct: 2-Hydroxy-3-methylpyrazine (Broad OH stretch in IR, shift in NMR).

Diagram 1: Synthesis & Analytical Workflow

The following workflow illustrates the logic for validating the synthesized product using the data provided in this guide.



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Caption: Analytical workflow for purifying and validating **2-Methoxy-3-methylpyrazine**, prioritizing GC-MS for initial screening followed by NMR for structural certainty.

Mass Spectrometry (GC-MS)[1]

Technique: Electron Impact (EI, 70 eV).[1] Diagnostic Value: High. The molecular ion is stable due to the aromatic pyrazine ring.[1]

Fragmentation Logic

The mass spectrum of methoxypyrazines is dominated by the stability of the heteroaromatic ring.[1] However, the ether linkage is the primary site of fragmentation.[1]

- Parent Peak (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">): m/z 124.[1][4] Base peak (100% relative abundance).[1] This confirms the molecular weight.[1]
- Loss of CHO (): m/z 95.[1] A characteristic fragmentation for methyl aryl ethers involves the loss of a formyl radical () or the sequential loss of formaldehyde (

) and a proton.[1] In pyrazines, the loss of

is also common, but the 124

95 transition is a key identifier.[1]

- Loss of Methyl (

): m/z 109.[1] Loss of the methyl group attached to the ring or the methoxy methyl.[1]

Tabulated MS Data (NIST Standard)[1]

m/z	Relative Abundance (%)	Fragment Assignment	Mechanism
124	100 (Base)		Stable molecular ion (aromatic).[1]
95	~60-80		Loss of formyl radical from methoxy group. [1]
53	~40-50		Ring cleavage (retro-Diels-Alder type).[1]
42	~20		Acetonitrile fragment/rearrangement.[1]

Infrared Spectroscopy (FT-IR)[1][9]

Technique: ATR (Attenuated Total Reflectance) or Thin Film (NaCl plates).[1] Diagnostic Value: Confirmation of the ether linkage and absence of OH/NH impurities.[1]

Key Absorption Bands

The spectrum is defined by the interplay between the aromatic pyrazine stretches and the ether functionality.[1]

- C-H Stretching (Aliphatic): 2950–2850

[1] Arising from the

and

groups.

- C=N / C=C Ring Stretching: 1580–1400

[1] Pyrazines typically show a pair of strong bands in the 1480–1400 region due to ring breathing vibrations.[1]

- C-O-C Asymmetric Stretch: 1300–1100

. Strong bands around 1180–1200

confirm the methoxy ether attachment.[1]

- Absence of OH: Ensure no broad band exists at 3400

(indicates hydrolysis to hydroxypyrazine).[1]

Nuclear Magnetic Resonance (NMR)[1][8][10][11]

Technique: 300 MHz or higher. Solvent:

[1][7] Diagnostic Value: Definitive structural proof.[1] Distinguishes between isomers (e.g., 2-methoxy-5-methylpyrazine vs. **2-methoxy-3-methylpyrazine**).[1]

H NMR (Proton)

The molecule has no symmetry, resulting in four distinct signal environments.[1]

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.95 - 8.05	Doublet ()	1H	H-5	Aromatic proton. [1] Deshielded by adjacent Nitrogen.[1] Couples with H-6.
7.85 - 7.95	Doublet ()	1H	H-6	Aromatic proton. [1] Slightly more shielded than H-5 due to distance from methyl? (Assignments often interchangeable without NOE).[1]
3.98 - 4.02	Singlet	3H	-OCH ₃	Methoxy protons. [1] Strongly deshielded by Oxygen.[1]
2.45 - 2.55	Singlet	3H	-CH ₃	Methyl protons attached to aromatic ring.[1]

Note: The coupling constant (

) is characteristic of meta-like coupling across the ring nitrogens in pyrazines.

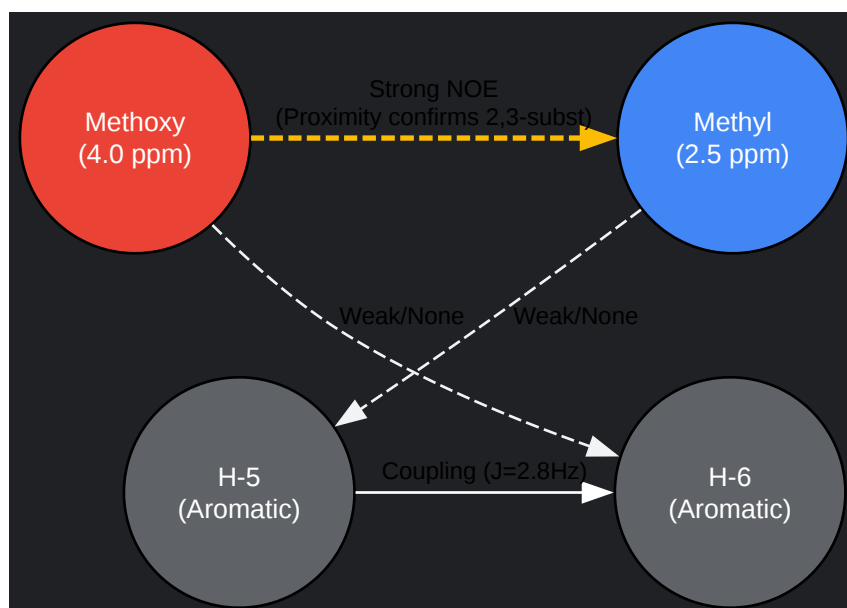
C NMR (Carbon)

Six distinct carbon signals should be observed.

Chemical Shift (, ppm)	Carbon Type	Assignment
~159.0	Quaternary (C)	C-2 (Attached to Oxygen - most deshielded).[1]
~148.0	Quaternary (C)	C-3 (Attached to Methyl).[1]
~139.0	Methine (CH)	C-5
~135.0	Methine (CH)	C-6
~53.5	Methyl ()	-OCH ₃ (Methoxy carbon).[1]
~20.5	Methyl ()	-CH ₃ (Ring methyl).[1]

Diagram 2: Structural Connectivity & NOE Logic

To distinguish the 2,3-isomer from the 2,5-isomer or 2,6-isomer, Nuclear Overhauser Effect (NOE) interactions are critical.[1]



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Caption: NOE connectivity diagram. A strong NOE signal between the Methoxy and Methyl groups confirms the 2,3-substitution pattern, ruling out 2,5 or 2,6 isomers.

References

- National Institute of Standards and Technology (NIST). Pyrazine, 2-methoxy-3-methyl- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [\[Link\]\[1\]](#)
- PubChem.**2-Methoxy-3-methylpyrazine** (Compound Summary). National Library of Medicine.[1] Available at: [\[Link\]\[1\]](#)
- The Good Scents Company.**2-Methoxy-3-methylpyrazine**: Organoleptic Properties and Safety. Available at: [\[Link\]\[1\]](#)
- Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." [1] Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515.[1] (Standard reference for solvent calibration in
).

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Sources

- [1. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Pyrazine, 2-methoxy-3-methyl- \[webbook.nist.gov\]](#)
- [3. Pyrazine, 2-methoxy-3-methyl- \[webbook.nist.gov\]](#)
- [4. 2-methoxy-3-methyl pyrazine, 2847-30-5 \[thegoodscentscompany.com\]](#)
- [5. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses \[etheses.dur.ac.uk\]](#)
- [6. chemimpex.com \[chemimpex.com\]](#)

- [7. tandfonline.com \[tandfonline.com\]](https://www.tandfonline.com)
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